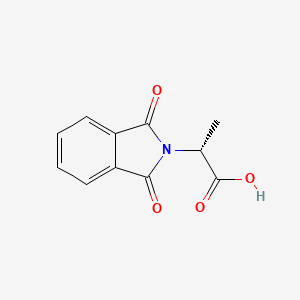
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid has been studied for its crystal structure and molecular conformation. In one study, the compound was found to adopt a staggered conformation in its crystalline form, with significant emphasis on the hydrogen bonding interactions that contribute to its crystal packing (Wheeler, Gordineer, & Deschamps, 2004).
Applications in Epigenetic Modulation
The compound has been identified in the structural analysis of molecules similar to epigenetic modulators like RG108. This includes the investigation of its hydrogen bonding patterns and π–π stacking interactions, which are crucial for its functionality (Tilborg, Boittiaux, Norberg, Lambert, & Wouters, 2011).
Chemo-Enzymatic Synthesis Studies
Research into the chemo-enzymatic synthesis methods involving derivatives of this compound has been conducted. These studies focus on the structural and stereochemical characterization of various derivatives, along with their intrinsic degradation kinetics (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).
Photoremovable Protecting Groups
Studies on 1,3-dioxoindan-2-yl esters, closely related to this compound, have explored their potential as photoremovable protecting groups. This research provides insights into their degradation mechanisms and potential applications in photochemistry (Literák, Hroudná, & Klán, 2008).
Antimicrobial Drug Synthesis
The molecular similarity of certain derivatives of this compound to fluoroquinolone antibiotics has led to research into their potential as scaffolds for creating new antimicrobial drugs (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Exploration in Organic Synthesis
This compound and its derivatives have been utilized in various organic synthesis processes, exploring their reactivity and potential applications in creating novel compounds with specific properties (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).
Spectroscopic and Quantum Mechanical Studies
The compound has been the subject of spectroscopic and quantum mechanical studies to understand its electronic and vibrational characteristics. Such studies are crucial for its potential applications in various fields of chemistry (Sakthivel, Alagesan, Muthu, Abraham, & Geetha, 2018).
Antifungal Peptide Research
Computational peptidology assisted by conceptual density functional theory has been used to study antifungal tripeptides involving this compound. This research is pivotal in drug design and understanding the chemical reactivity of these peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Biologically Active Compounds
Research into the synthesis of novel heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety, derived from this compound, has shown potential in the development of compounds with anti-proliferative activity (Hekal, Ali, & Abu El‐Azm, 2020).
Propiedades
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUITKBAWTEAQ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29588-83-8 |
Source


|
| Record name | (2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010773.png)
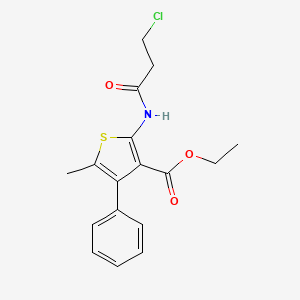

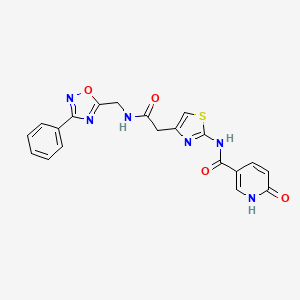
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B3010777.png)
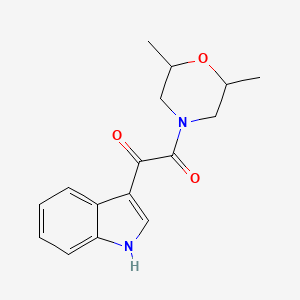

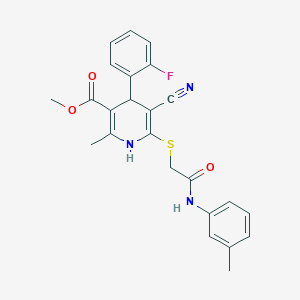
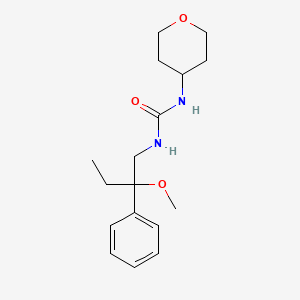
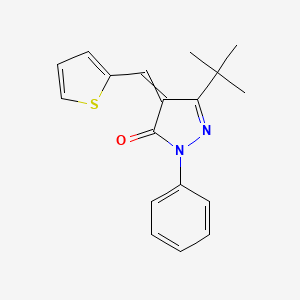
![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3010788.png)
![N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3010789.png)
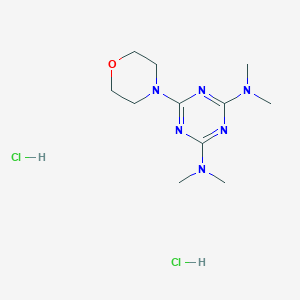
![ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3010792.png)
